molecular formula C13H17N3O4 B14466444 Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester CAS No. 69142-87-6

Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester

Cat. No.: B14466444
CAS No.: 69142-87-6
M. Wt: 279.29 g/mol
InChI Key: CLBZWLOJFUFJKL-UHFFFAOYSA-N
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Description

Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. Pyridazine derivatives have been extensively studied for their diverse pharmacological activities, making them valuable in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-diketones or 4-ketoacids with hydrazines, leading to the formation of the pyridazine ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrogen atoms in the ring, which can act as nucleophilic or electrophilic sites .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformation .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to the formation of dihydropyridazine compounds.

Scientific Research Applications

Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities . Additionally, this compound is used in the development of agrochemicals and materials science .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester include other pyridazine derivatives such as pyridazinone, pyrimidine, and pyrazine . These compounds share the core pyridazine ring but differ in their substituents and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific ring fusion and ester functional groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical transformations and its potential therapeutic applications make it a valuable target for further research and development .

Properties

CAS No.

69142-87-6

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

diethyl 3,4-dihydropyrido[3,2-c]pyridazine-1,2-dicarboxylate

InChI

InChI=1S/C13H17N3O4/c1-3-19-12(17)15-9-7-10-11(6-5-8-14-10)16(15)13(18)20-4-2/h5-6,8H,3-4,7,9H2,1-2H3

InChI Key

CLBZWLOJFUFJKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(N1C(=O)OCC)C=CC=N2

Origin of Product

United States

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